
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is a chemical compound with the molecular formula C13H23NO3SSi . It is also known by other names such as 3-(4-Pyridylethyl)Thiopropyltrimethoxysilane and 4-(2-{[1-(TRIMETHOXYSILYL)PROPAN-2-YL]SULFANYL}ETHYL)PYRIDINE .
Molecular Structure Analysis
The molecular structure of 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE can be represented by the InChI string: InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 . The Canonical SMILES representation is: CC(CSi(OC)OC)SCCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is 301.48 g/mol . It has a boiling point of 160-2ºC/0.2mmHg . The density of this compound is 1.09 .Applications De Recherche Scientifique
Enhancement of Material Properties
- Transdermal Penetration Enhancer : α-(2-(4-Pyridyl)ethyl)-polydimethylsiloxane (Py-PDMS) and its derivative α-(2-(1-methyl-4-pyridinio)ethyl)-polydimethylsiloxane (MePy-PDMS) were synthesized and evaluated for their ability to enhance drug penetration through the skin. MePy-PDMS showed effective enhancing activity by increasing the partition coefficient of the drug into the stratum corneum, demonstrating potential in transdermal therapeutic systems (Aoyagi et al., 1992).
Facilitation of Complex Chemical Syntheses
- Selective Nanoshaving of Self-Assembled Monolayers : Research involving 2-(4-pyridylethyl)triethoxysilane demonstrated the capability for selective nanoshaving of its self-assembled monolayers on silicon oxide surfaces. This process involves mechanically breaking molecular bonds at the alkoxy-silane bond, allowing for precise surface modifications at the nanoscale. This application underscores the potential of using this compound in the creation of tailored nanoscale materials and devices (Rosa et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the reaction of 2-(4-pyridyl)ethanethiol with trimethoxysilane in the presence of a catalyst.", "Starting Materials": [ "2-(4-pyridyl)ethanethiol", "trimethoxysilane", "catalyst" ], "Reaction": [ "Add 2-(4-pyridyl)ethanethiol to a reaction flask", "Add trimethoxysilane to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
198567-47-4 |
Nom du produit |
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE |
Formule moléculaire |
C13H23NO3SSi |
Poids moléculaire |
301.476 |
Nom IUPAC |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
Clé InChI |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



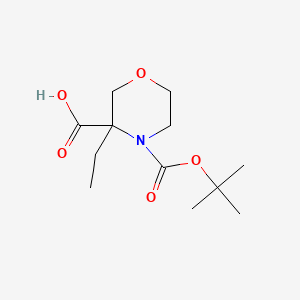

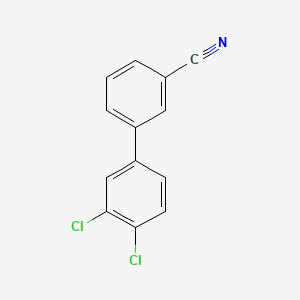





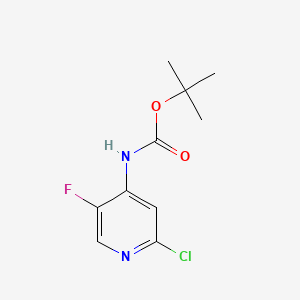
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
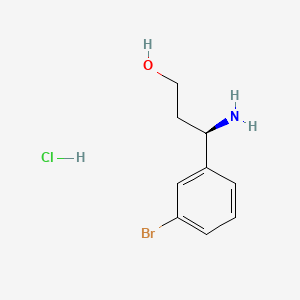
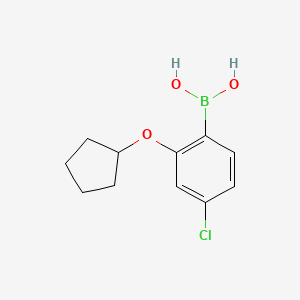
![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)